2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide typically involves the reaction of 2-aminothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The resulting intermediate is then treated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide.
Reduction: Regeneration of the original hydroxyl compound.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetamide
- 2-hydroxy-N-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide
- 2-hydroxy-N-[2-(4-bromophenyl)-1,3-thiazol-4-yl]acetamide
Uniqueness
2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of the 4-methylphenyl group, which imparts specific biological activities and chemical properties. The methyl group can influence the compound’s lipophilicity, stability, and interaction with molecular targets, making it distinct from its analogs .
Properties
Molecular Formula |
C12H12N2O2S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8-2-4-9(5-3-8)12-14-10(7-17-12)13-11(16)6-15/h2-5,7,15H,6H2,1H3,(H,13,16) |
InChI Key |
NLOMIRCCXVKHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)NC(=O)CO |
Origin of Product |
United States |
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